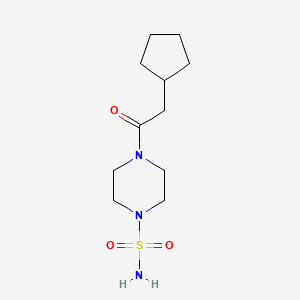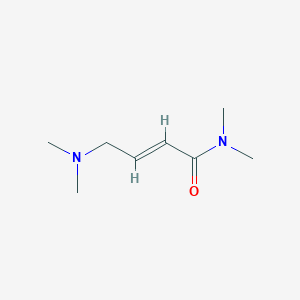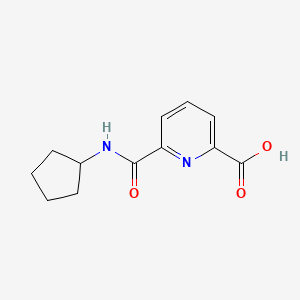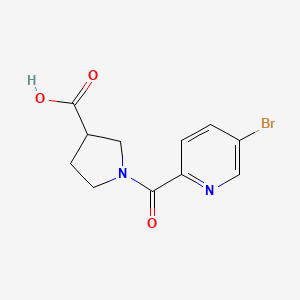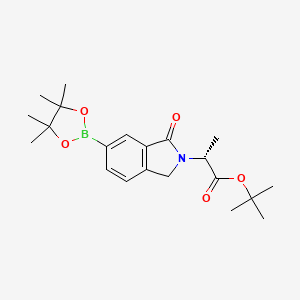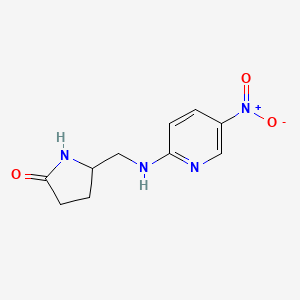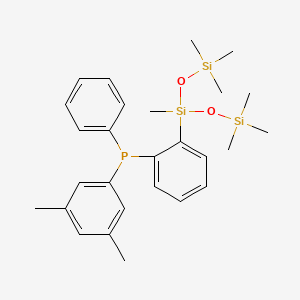![molecular formula C12H12ClNO3 B14903622 9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14903622.png)
9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro group and the spiro linkage contributes to its distinct chemical properties and reactivity.
準備方法
The synthesis of 9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one typically involves a multi-step process. One common method includes the reaction of a suitable benzo[b]azepine precursor with a chlorinating agent to introduce the chloro group. This is followed by the formation of the spiro linkage through a cyclization reaction involving a dioxolan derivative. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and catalysts like Lewis acids to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chloro group.
Cyclization Reactions: Further cyclization can occur to form more complex polycyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one involves its interaction with specific molecular targets. The chloro group and spiro structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar compounds to 9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one include:
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine: This compound shares the benzo[b]azepine core but lacks the spiro linkage, resulting in different chemical properties and reactivity.
9-Chloro-4-methyl-6,11-dihydro-5H-benzo[b]pyrimido[4,5-e][1,4]diazepine: This compound features a different heterocyclic system and exhibits distinct biological activities.
The uniqueness of 9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one lies in its spiro structure, which imparts specific steric and electronic properties that are not present in its analogs.
特性
分子式 |
C12H12ClNO3 |
|---|---|
分子量 |
253.68 g/mol |
IUPAC名 |
9'-chlorospiro[1,3-dioxolane-2,4'-3,5-dihydro-1H-1-benzazepine]-2'-one |
InChI |
InChI=1S/C12H12ClNO3/c13-9-3-1-2-8-6-12(16-4-5-17-12)7-10(15)14-11(8)9/h1-3H,4-7H2,(H,14,15) |
InChIキー |
NDJGJYPYDUTGFN-UHFFFAOYSA-N |
正規SMILES |
C1COC2(O1)CC3=C(C(=CC=C3)Cl)NC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


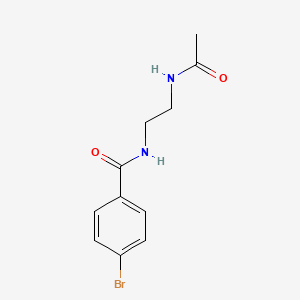
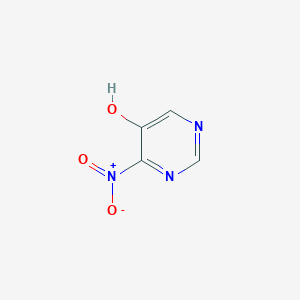


![4-Chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B14903562.png)
